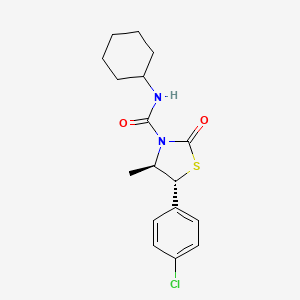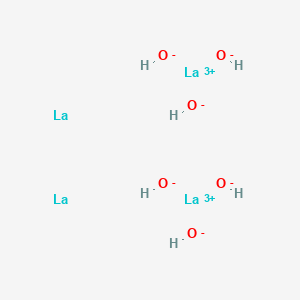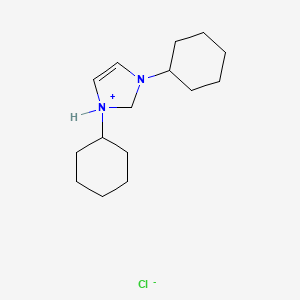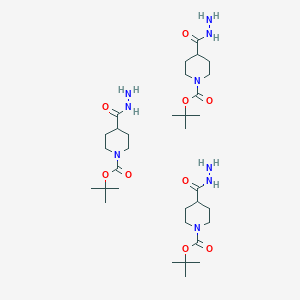
1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazolium salts. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its molecular formula C7H14N2I and a molecular weight of 254.11 g/mol .
Méthodes De Préparation
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide . The reaction typically involves the following steps:
Reactants: 1-methylimidazole and propyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: It can undergo redox reactions under appropriate conditions.
Complex Formation: The imidazolium ion can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Mécanisme D'action
The mechanism of action of 1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium ion can interact with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium iodide: Similar in structure but with a butyl group instead of a propyl group.
1-Ethyl-3-methylimidazolium iodide: Contains an ethyl group, leading to different physical and chemical properties.
1-Methyl-3-octylimidazolium iodide: Features a longer alkyl chain, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
IUPAC Name |
1-methyl-3-propyl-2H-imidazole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEPCLKFQFHUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C=C1)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)


